2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE
Overview
Description
2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a chlorinated phenoxy group, a furylmethyl-substituted piperazine, and an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate. This intermediate is then reacted with a furylmethyl-substituted piperazine under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.
Substitution: The chlorinated phenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can result in a variety of functionalized phenoxy derivatives.
Scientific Research Applications
2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular functions and biochemical pathways. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-CHLORO-2-METHYLPHENOXY)BUTANOIC ACID: This compound shares a similar chlorinated phenoxy group but differs in its overall structure and functional groups.
MCPA-ISOOCTYL: Another related compound with a chlorinated phenoxy group, used primarily as a herbicide.
Uniqueness
2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of a furylmethyl-substituted piperazine and an ethanone backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-14-11-15(4-5-17(14)19)24-13-18(22)21-8-6-20(7-9-21)12-16-3-2-10-23-16/h2-5,10-11H,6-9,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGANQQXTFTADJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)CC3=CC=CO3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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